![molecular formula C18H27NO3S2 B2627282 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide CAS No. 2415555-93-8](/img/structure/B2627282.png)
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide, also known as TDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDMA is a small molecule that has been synthesized using various methods and has shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway. Additionally, this compound protects neurons from oxidative stress-induced damage by upregulating the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. This compound has also been shown to have antifungal properties, where it inhibits the growth of Candida albicans. Additionally, this compound has been shown to have antiviral properties, where it inhibits the replication of human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has been shown to have low toxicity. This compound has also been shown to have good stability and solubility in aqueous solutions. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide research. One potential direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another potential direction is to optimize its synthesis method to improve its purity and yield. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Finally, future research could focus on developing derivatives of this compound with improved therapeutic properties.
Conclusion
In conclusion, this compound is a small molecule that has shown promising results in various biological assays. It has been synthesized using various methods and has potential therapeutic applications for cancer, inflammation, and neurodegenerative diseases. This compound induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and protects neurons from oxidative stress-induced damage. This compound has several advantages for lab experiments, including its low toxicity and good stability and solubility in aqueous solutions. However, further studies are needed to optimize its therapeutic potential and elucidate its mechanism of action.
Méthodes De Synthèse
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been synthesized using various methods, including the reaction of 4-tert-butylphenol with 2-bromo-N-(6-hydroxy-1,4-dithiepan-6-yl)methylacetamide in the presence of a base. Another method involves the reaction of 4-tert-butylphenol with 2-(bromomethyl)-N-(6-hydroxy-1,4-dithiepan-6-yl)acetamide in the presence of a base. These methods have been optimized to yield high purity this compound.
Applications De Recherche Scientifique
2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, where it induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9. This compound has also been shown to have anti-inflammatory properties, where it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective properties, where it protects neurons from oxidative stress-induced damage.
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S2/c1-17(2,3)14-4-6-15(7-5-14)22-10-16(20)19-11-18(21)12-23-8-9-24-13-18/h4-7,21H,8-13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKHGRBINXXEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

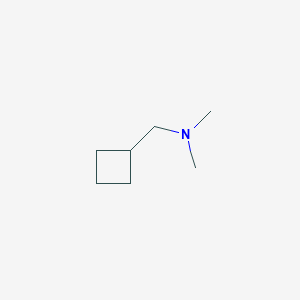
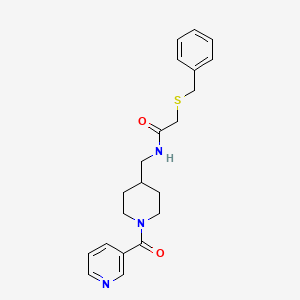
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2627203.png)
![3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2627204.png)
![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)

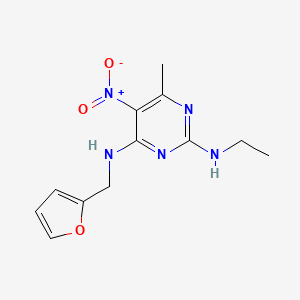

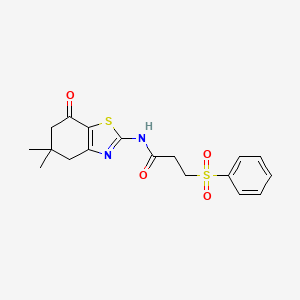
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)
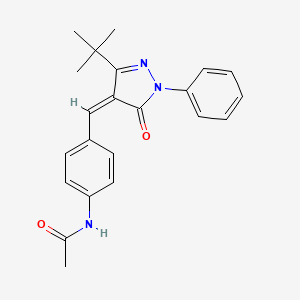
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
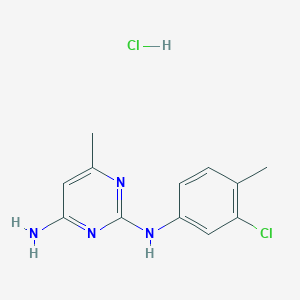
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)